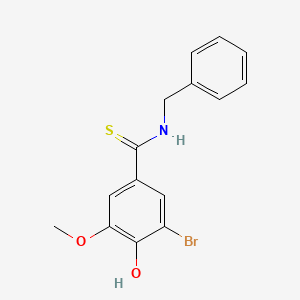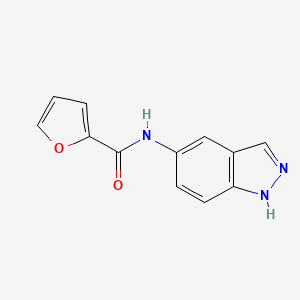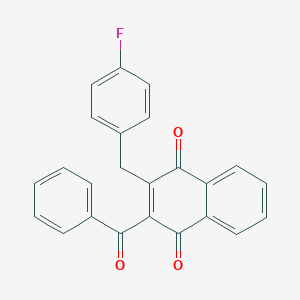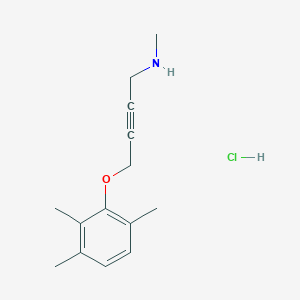![molecular formula C16H24ClNO6 B6133377 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B6133377.png)
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as carvedilol, is a medication used to treat various heart conditions such as hypertension, heart failure, and left ventricular dysfunction. Carvedilol is a β-blocker that works by blocking the effects of adrenaline on the heart, thus slowing down the heart rate and reducing the workload on the heart.
Mecanismo De Acción
Carvedilol works by blocking the effects of adrenaline on the heart. Adrenaline is a hormone that increases heart rate and blood pressure, which can be harmful to patients with heart conditions. By blocking the effects of adrenaline, N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate slows down the heart rate and reduces the workload on the heart, thus improving heart function.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. Carvedilol blocks the β1 and β2 adrenergic receptors, which are responsible for the effects of adrenaline on the heart. In addition, N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate blocks the α1 adrenergic receptor, which can cause vasoconstriction and increase blood pressure. Carvedilol also has antioxidant properties, which can protect the heart from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. Carvedilol is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of β-blockers on the heart. Carvedilol is also relatively easy to administer and has a good safety profile. However, N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has several limitations for lab experiments. Carvedilol is a highly lipophilic drug, which can make it difficult to solubilize in aqueous solutions. In addition, N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has a short half-life, which can make it difficult to maintain a steady-state concentration in vivo.
Direcciones Futuras
There are several future directions for N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One area of interest is the potential neuroprotective effects of N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other drugs for the treatment of heart conditions. Finally, there is interest in developing new formulations of N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate to improve its solubility and bioavailability.
Métodos De Síntesis
Carvedilol can be synthesized using a multi-step process starting from 3,5-dimethylphenol. The first step involves the synthesis of 2-chloro-5-methylphenol by reacting 3,5-dimethylphenol with thionyl chloride. The second step involves the synthesis of 2-(2-chloro-5-methylphenoxy)ethanol by reacting 2-chloro-5-methylphenol with ethylene oxide. The final step involves the synthesis of N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by reacting 2-(2-chloro-5-methylphenoxy)ethanol with 2-propanamine.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects on various heart conditions. Several clinical trials have demonstrated the efficacy of N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in reducing mortality and morbidity in patients with heart failure and left ventricular dysfunction. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension. In addition, N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-11(2)16-6-7-17-8-9-18-14-10-12(3)4-5-13(14)15;3-1(4)2(5)6/h4-5,10-11,16H,6-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJQHJKRBYOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)
![8-[(3-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6133315.png)
![1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
![3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6133325.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6133338.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)

![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6133364.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)
